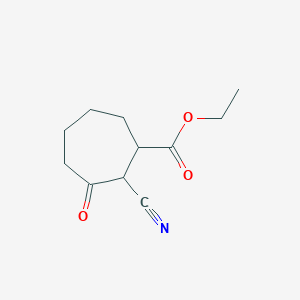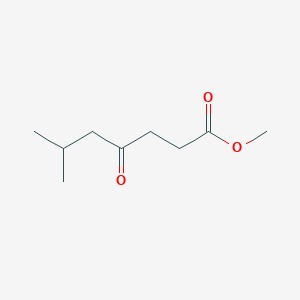
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of fluorine atoms and a methylsulfanyl group attached to a propanoyl fluoride backbone. Its molecular formula is C4H3F4O2S.
Méthodes De Préparation
The synthesis of 2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride typically involves the introduction of fluorine atoms and a methylsulfanyl group to a propanoyl fluoride precursor. One common synthetic route includes the reaction of a suitable fluorinated precursor with methylthiol in the presence of a catalyst under controlled conditions. Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates safely.
Analyse Des Réactions Chimiques
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluoro-3-(methylsulfanyl)propanoyl fluoride can be compared with other fluorinated compounds such as:
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Known for its use in industrial applications and environmental impact.
Hexafluoropropylene oxide: Used in the production of fluoropolymers and as a precursor for various fluorinated chemicals.
Perfluorooctanoic acid: Widely studied for its environmental persistence and health effects. The uniqueness of this compound lies in its combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and physical properties.
Propriétés
| 77705-93-2 | |
Formule moléculaire |
C4H3F5OS |
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-3-methylsulfanylpropanoyl fluoride |
InChI |
InChI=1S/C4H3F5OS/c1-11-4(8,9)3(6,7)2(5)10/h1H3 |
Clé InChI |
MXFLHQOAVLKGSD-UHFFFAOYSA-N |
SMILES canonique |
CSC(C(C(=O)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
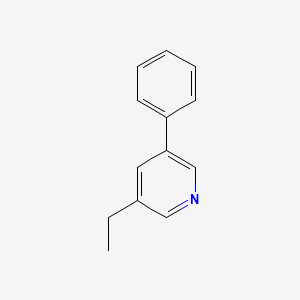
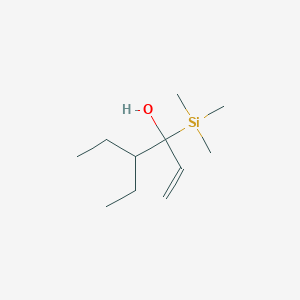
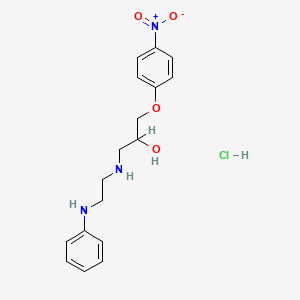
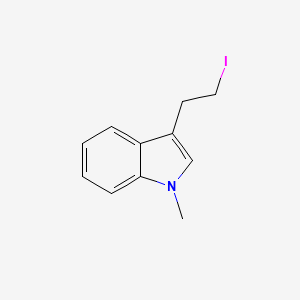
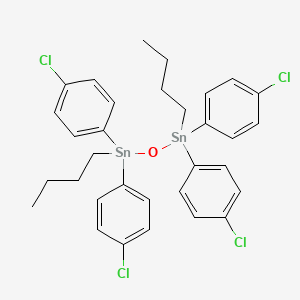
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
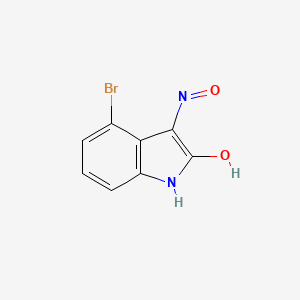
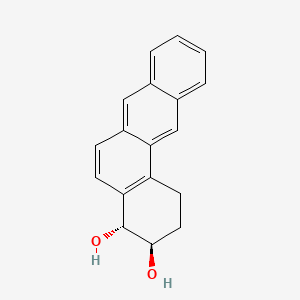
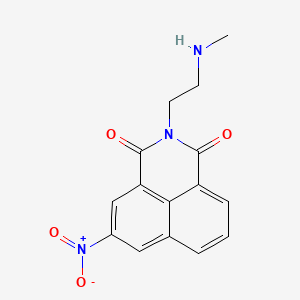
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/no-structure.png)
